Superagonist Efficacy: Maximal 5-HT2C Activation Exceeding Endogenous 5-HT
Bexicaserin was characterized as a 5-HT2C receptor superagonist, demonstrating maximal activity that exceeds the activation produced by the endogenous ligand serotonin (5-HT) in functional assays [1]. This 'superagonist' designation indicates that bexicaserin produces a greater maximal response (Emax) than the natural neurotransmitter, a property that distinguishes it from many 5-HT2C agonists, including lorcaserin, which is classified as a full agonist but does not exceed the maximal efficacy of 5-HT [2]. The clinical candidate compound (+)-19m (bexicaserin) was confirmed to exhibit this superagonist functional profile [1].
| Evidence Dimension | Maximal functional efficacy (Emax) at human 5-HT2C receptor |
|---|---|
| Target Compound Data | Exceeds that of 5-HT (superagonist profile) |
| Comparator Or Baseline | 5-HT (endogenous ligand): 100% reference efficacy; Lorcaserin: full agonist, not exceeding 5-HT |
| Quantified Difference | Qualitatively superior maximal activation |
| Conditions | Functional inositol phosphate accumulation assay in recombinant cell lines expressing human 5-HT2CR |
Why This Matters
Superagonism may translate to enhanced target engagement and potentially greater therapeutic effect at comparable receptor occupancy, a key differentiator when selecting a 5-HT2C agonist for seizure-related indications where maximal pathway activation is desired.
- [1] Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352). Journal of Medicinal Chemistry, 2025, 68(11), 10599-10618. View Source
- [2] Lorcaserin, a Novel Selective Human 5-Hydroxytryptamine2C Agonist: in Vitro and in Vivo Pharmacological Characterization. Journal of Pharmacology and Experimental Therapeutics, 2008, 325(2), 577-587. View Source
